Absolute Specific Rotation: A Critical Identity and Purity Benchmark for Procurement
The absolute specific rotation of (R)-2-phenylpropanal is a fundamental physical property that differentiates it from its enantiomer and serves as a primary identity test. For optically pure (R)-2-phenylpropanal, the maximum specific rotation [α]²⁵D is approximately −238° (neat) [1]. This value is directly opposite in sign to the (S)-enantiomer and provides a quantifiable, instrument-based method for confirming both identity and enantiomeric excess, which is essential for ensuring consistent performance in subsequent stereoselective reactions.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]²⁵D ≈ −238° (neat) |
| Comparator Or Baseline | (S)-2-phenylpropanal: expected [α]²⁵D ≈ +238° (neat) by symmetry |
| Quantified Difference | Opposite sign; magnitude difference depends on enantiomeric purity |
| Conditions | Polarimetry at 25°C, sodium D-line, neat sample |
Why This Matters
This provides an immediate, non-destructive quality control metric to verify the identity and chiral integrity of the purchased material against the incorrect enantiomer, which is critical for reproducible synthetic outcomes.
- [1] Botteghi C, Consiglio G, Pino P. Beziehung zwischen optischer Aktivität und optischer Reinheit des 2-Phenylpropanals (Hydratropaaldehyd). Justus Liebigs Annalen der Chemie. 1974;1974(6):864-869. View Source
